2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of triazolopyrimidine, which is a class of compounds known to have various biological activities . The structure suggests that it might have similar properties to other triazolopyrimidines.
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolopyrimidines are generally synthesized through a series of reactions involving amines, isocyanates, and triazoles .Molecular Structure Analysis
The compound contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is attached to a piperazine ring and a cyclohexyl group .科学的研究の応用
Antagonist Activity in 5-HT2 and Alpha 1 Receptors
The compound exhibits potent 5-HT2 antagonist activity, surpassing the effectiveness of ritanserin, a known 5-HT2 antagonist. This implies its potential in modulating serotonin receptors, which could be relevant for psychiatric and neurological research (Watanabe et al., 1992).
Synthesis of Derivatives for Antitumor and Antimicrobial Activities
Derivatives of this compound have been synthesized, demonstrating significant antitumor and antimicrobial activities. This highlights its potential as a base for developing new therapeutic agents (Riyadh, 2011).
Biological Activity in Novel Heterocyclic Compounds
The synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been studied. Some of these compounds exhibited moderate effects against bacterial and fungal species, indicating potential biological activity (Abdel‐Aziz et al., 2008).
Antihypertensive Agent Potential
The compound's structure, similar to prazosin, suggests potential antihypertensive properties. This positions it as a candidate for further research in cardiovascular therapeutics (Bayomi et al., 1999).
P2X7 Antagonist Clinical Candidate
A similar compound was advanced to phase I clinical trials for assessing its safety and tolerability in treating mood disorders, demonstrating its potential in psychiatric applications (Chrovian et al., 2018).
Antifungal Agent Synthesis
The synthesis pathway of voriconazole, an antifungal agent, involves a related structure to the compound . This underscores its relevance in developing antifungal medications (Butters et al., 2001).
作用機序
Target of Action
The primary targets of this compound are enzymes such as PARP-1 and EGFR . These enzymes play crucial roles in cellular processes. PARP-1 is involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
The compound works by inhibiting the activity of its target enzymes . By binding to these enzymes, it prevents them from performing their normal functions. This can lead to changes in cellular processes, such as DNA repair and cell growth .
Biochemical Pathways
The inhibition of PARP-1 and EGFR disrupts several biochemical pathways. For instance, the inhibition of PARP-1 can lead to the accumulation of DNA damage, triggering apoptosis or programmed cell death . On the other hand, the inhibition of EGFR can disrupt cell signaling pathways that regulate cell growth and differentiation .
Pharmacokinetics
Similar compounds with a 1,2,4-triazole core have been shown to possess good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PARP-1 and EGFR. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell growth . This makes it a potential candidate for anticancer therapy .
特性
IUPAC Name |
2-cyclohexyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-7-4-8-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)13-16-5-2-1-3-6-16/h4,7-8,14-16H,1-3,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCXRDYQMEOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。